(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane

説明

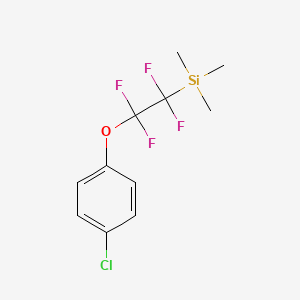

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is a fluorinated organosilicon compound characterized by a 4-chlorophenoxy group, a tetrafluoroethyl chain, and a trimethylsilyl moiety. Its molecular structure combines electronegative fluorine atoms, a chlorine-substituted aromatic ring, and a hydrophobic silane group, imparting unique physicochemical properties.

- Fluorinated Groups: The tetrafluoroethyl segment enhances thermal stability and chemical inertness, common in high-performance materials .

- Chlorophenoxy Group: The 4-chlorophenoxy substituent may influence reactivity in substitution or coupling reactions, similar to chlorophenyl-containing silanes .

- Trimethylsilyl Moiety: This group typically increases volatility and hydrophobicity, making such compounds useful in surface modifications or as intermediates in organic synthesis .

特性

IUPAC Name |

[2-(4-chlorophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTQESJMEAAUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(OC1=CC=C(C=C1)Cl)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF4OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2-(4-Chlorophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane is an organosilicon compound with notable biological activity due to its unique chemical structure. The compound features a chlorophenoxy group and a tetrafluoroethyl moiety attached to a trimethylsilane backbone, which imparts distinct properties that influence its interactions in biological systems.

- Molecular Formula : C11H13ClF4OSi

- Molecular Weight : 300.75 g/mol

- Physical State : Liquid at room temperature

- Density : Specific density data is not available but typically falls within the range of similar organosilicon compounds.

| Property | Value |

|---|---|

| Molecular Formula | C11H13ClF4OSi |

| Molecular Weight | 300.75 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Flash Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to act as a nucleophilic reagent. The presence of the chlorophenoxy group enhances its reactivity towards electrophiles in biological systems. This characteristic allows the compound to participate in various biochemical reactions, potentially influencing metabolic pathways and interactions with biomolecules.

Case Studies and Research Findings

- Nucleophilic Reactions : A study demonstrated that similar compounds with chlorophenoxy groups can effectively participate in nucleophilic substitution reactions, suggesting that this compound may exhibit similar reactivity in biological contexts .

- Fluorinated Compounds in Drug Design : Research has shown that fluorinated organosilicon compounds can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability. This suggests potential applications for this compound in medicinal chemistry .

- Environmental Impact Studies : Investigations into the environmental fate of chlorinated and fluorinated compounds indicate that such substances may accumulate in biological systems. Understanding their biological activity is crucial for assessing their ecological risks and potential therapeutic uses .

Applications

- Medicinal Chemistry : Due to its nucleophilic characteristics, this compound could be employed as a building block for synthesizing novel pharmaceuticals.

- Material Science : The compound's stability and reactivity make it suitable for developing high-performance materials used in various applications.

類似化合物との比較

(4-Chlorophenyl)methoxy-trimethylsilane (CAS 14856-74-7)

Structural Differences :

- Replaces the tetrafluoroethyl group with a methoxy (-OCH₃) group.

- Retains the 4-chlorophenyl and trimethylsilyl groups.

Property Comparison :

| Property | Target Compound | (4-Chlorophenyl)methoxy-trimethylsilane |

|---|---|---|

| Molecular Formula | C₁₁H₁₂ClF₄OSi | C₁₀H₁₅ClO₃Si |

| Electron-Withdrawing Effects | High (due to -CF₂CF₂-) | Moderate (methoxy is electron-donating) |

| Hydrophobicity | Higher (fluorine and silane synergy) | Moderate |

| Applications | Potential use in fluoropolymers, coatings | Surface treatments, adhesives |

The methoxy group in the analog reduces electronegativity, making it less resistant to oxidation compared to the tetrafluoroethyl-containing target compound. However, both compounds exhibit utility in hydrophobic coatings due to their silane groups .

1,1,2,2-Tetrafluoroethyl-2,2,2-Trifluoroethyl Ether

Structural Differences :

- Contains two fluorinated ethyl groups (tetrafluoroethyl and trifluoroethyl) linked via an ether.

- Lacks the chlorophenoxy and silane moieties.

Key Findings :

Comparison :

| Property | Target Compound | 1,1,2,2-Tetrafluoroethyl-2,2,2-Trifluoroethyl Ether |

|---|---|---|

| Environmental Impact | Likely lower bioaccumulation (silane group) | High (PBT classification) |

| Reactivity | More reactive (chlorophenoxy group) | Inert (fully fluorinated) |

| Applications | Specialty chemicals, intermediates | Solvents, electronics |

The target compound’s silane and chlorophenoxy groups may reduce environmental persistence compared to the fully fluorinated ether, though its fluorine content still warrants caution .

2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine Hydrochloride

Structural Differences :

- Features a trifluoroethyl group attached to a methoxyphenyl ring and an amine hydrochloride.

- No silane moiety.

Key Insights :

Comparison :

| Property | Target Compound | 2,2,2-Trifluoro-1-(4-Methoxyphenyl)ethylamine HCl |

|---|---|---|

| Polarity | Low (silane and fluorine) | High (amine hydrochloride) |

| Bioactivity | Limited (likely inert) | High (pharmaceutical intermediate) |

| Synthesis Role | Building block for materials | Drug discovery |

The target compound’s lack of polar groups limits its pharmaceutical utility but enhances its suitability for materials science .

Q & A

Q. What strategies ensure reproducibility when scaling reactions from mg to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。